![molecular formula C8H4O4S4 B12822895 (E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)
(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid is an organic compound characterized by its unique structure consisting of two 1,3-dithiolylidene rings connected by a double bond and substituted with carboxylic acid groups at the 4,4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid typically involves the following steps:
Formation of 1,3-dithiolylidene rings: This can be achieved through the reaction of 1,3-dithiolium salts with appropriate nucleophiles.
Coupling of the rings: The two 1,3-dithiolylidene rings are coupled via a double bond formation, often using a palladium-catalyzed cross-coupling reaction.
Introduction of carboxylic acid groups: The carboxylic acid groups are introduced at the 4,4’ positions through a series of functional group transformations, such as oxidation or carboxylation reactions.
Industrial Production Methods
While specific industrial production methods for (E)-[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond between the rings to a single bond.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms with single bonds between the rings.
Substitution: Various esters, amides, and other derivatives.
Aplicaciones Científicas De Investigación
(E)-[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of (E)-[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrathiafulvalene (TTF): A compound with a similar dithiolylidene structure but without carboxylic acid groups.
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Another related compound with additional ethylene groups.
Uniqueness
(E)-[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid is unique due to the presence of carboxylic acid groups, which enhance its solubility and reactivity. This makes it more versatile for various applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H4O4S4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(2E)-2-(4-carboxy-1,3-dithiol-2-ylidene)-1,3-dithiole-4-carboxylic acid |
InChI |
InChI=1S/C8H4O4S4/c9-5(10)3-1-13-7(15-3)8-14-2-4(16-8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b8-7+ |
Clave InChI |
FGYHNTCTNVUNTF-BQYQJAHWSA-N |
SMILES isomérico |
C1=C(S/C(=C/2\SC=C(S2)C(=O)O)/S1)C(=O)O |
SMILES canónico |
C1=C(SC(=C2SC=C(S2)C(=O)O)S1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


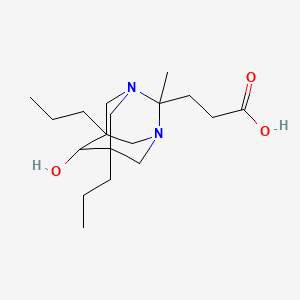
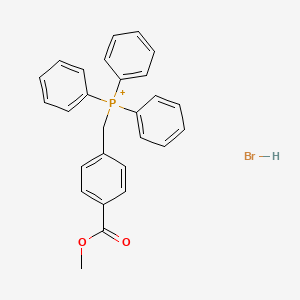
![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
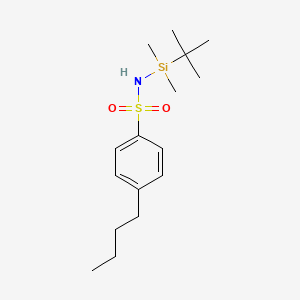
![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)
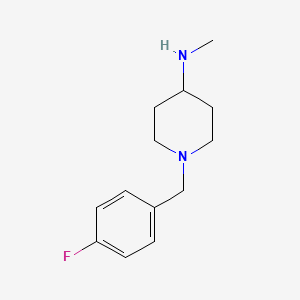
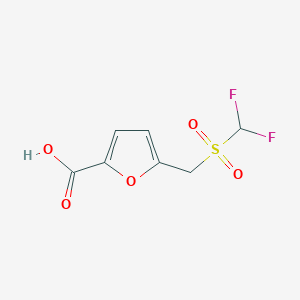
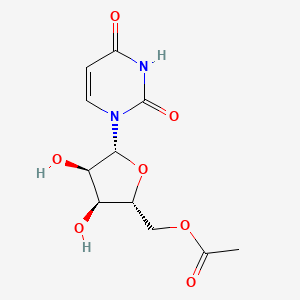

![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)

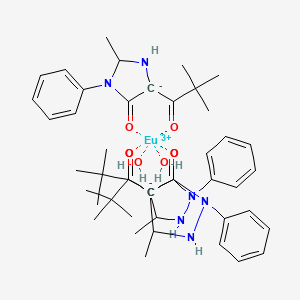

![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
